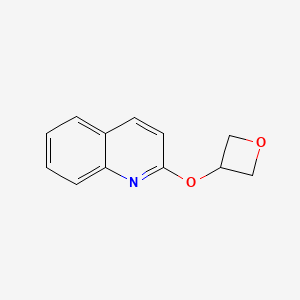

2-(Oxetan-3-yloxy)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxetan-3-yloxy)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-12(13-11)15-10-7-14-8-10/h1-6,10H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNFCDISZAYCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Quinolyl Oxetanyl Ether Systems

Synthetic Routes to the Quinoline (B57606) Core

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, leading to the development of numerous synthetic methods for its construction and functionalization. researchgate.net

Classical and Modern Annulation Reactions for Substituted Quinolines

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Friedländer, and Combes reactions, have been foundational. researchgate.netacs.orgnih.govrsc.org These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters under harsh acidic conditions. acs.orgnih.govrsc.org While historically significant, these methods can suffer from limited substrate scope and harsh reaction conditions. researchgate.net

Modern annulation strategies have focused on milder and more versatile approaches. Transition metal-catalyzed reactions, for example, have emerged as powerful tools for quinoline synthesis. rsc.orgmdpi.com Ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils provides an efficient route to 3-arylformyl substituted quinolines. rsc.org Gold(III)-catalyzed annulation of 2-amino-arylcarbonyls with electron-deficient alkynes offers a modular, one-step synthesis of diversely 3-substituted quinolines under mild conditions. nih.gov Furthermore, oxidative annulation strategies, such as the K₂S₂O₈-promoted reaction of anilines, aryl ketones, and DMSO, can yield 4-arylquinolines. organic-chemistry.org Another innovative approach involves a [3+1+1+1] annulation of arylamines, arylaldehydes, and DMSO to produce 3-arylquinolines. organic-chemistry.org

The following table summarizes some key modern annulation reactions for quinoline synthesis:

| Reaction Type | Catalyst/Reagent | Reactants | Product | Reference |

| Aza-Michael/Annulation | Ruthenium | Enaminones, Anthranils | 3-Arylformyl Quinolines | rsc.org |

| Annulation | Gold(III) | 2-Amino-arylcarbonyls, Alkynes | 3-Substituted Quinolines | nih.gov |

| Oxidative Annulation | K₂S₂O₈ | Anilines, Aryl Ketones, DMSO | 4-Arylquinolines | organic-chemistry.org |

| [3+1+1+1] Annulation | DMSO | Arylamines, Arylaldehydes | 3-Arylquinolines | organic-chemistry.org |

| [4+2] Annulation | FeCl₃ | α-Aminonitriles, Terminal Alkynes | 2,4-Diaryl Quinolines | organic-chemistry.org |

Transition Metal-Catalyzed Functionalization of Quinoline Scaffolds

The direct functionalization of a pre-existing quinoline ring via transition metal-catalyzed C-H activation has become a highly efficient strategy for creating substituted quinolines. acs.orgacs.orgrsc.org This approach is atom-economical and allows for late-stage modification of complex molecules. acs.org Various transition metals, including palladium, rhodium, ruthenium, cobalt, and copper, have been employed to achieve site-selective functionalization at different positions of the quinoline ring. researchgate.netmdpi.comthieme-connect.com

For instance, C8-functionalization of quinolines is of significant interest, and chelation-assisted C-H activation has proven effective. thieme-connect.com The use of quinoline N-oxides can direct functionalization to the C8 position by forming a five-membered metallacyclic intermediate. acs.org Rhodium-catalyzed C-8 allylation of quinoline N-oxides using vinylcyclopropanes is a recent example of this strategy. rsc.org

Regioselective Halogenation and Subsequent Cross-Coupling Approaches to Quinoline Precursors

Regioselective halogenation of the quinoline core provides a versatile handle for further functionalization through cross-coupling reactions. scispace.comresearchgate.netmdpi.com Metal-free methods for the C5-halogenation of 8-substituted quinolines have been developed using inexpensive reagents like trihaloisocyanuric acid. scispace.comrsc.org This approach offers high regioselectivity and functional group tolerance. scispace.comrsc.org Iron(III)-catalyzed C5-halogenation of 8-amidoquinolines in water presents an environmentally friendly alternative. mdpi.comnih.gov

Once halogenated, the quinoline precursor can undergo various cross-coupling reactions to introduce the desired oxetanyl ether linkage. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation and Suzuki or Stille couplings for C-C bond formation, are widely used. scienceopen.com A nickel(0)-catalyzed cross-coupling of N-acyliminium ions derived from quinolines with aryl boronic acids has also been reported. rsc.org Additionally, metal-free cross-coupling of quinoline N-oxides with boronic acids represents a novel approach to functionalization. acs.org The synthesis of 4-(Oxetan-3-yloxy)quinoline, for example, can be achieved through the nucleophilic substitution of a 4-haloquinoline with oxetan-3-ol (B104164).

Construction and Derivatization of the Oxetane (B1205548) Ring

The oxetane ring is an increasingly important motif in medicinal chemistry due to its ability to improve the physicochemical properties of drug candidates. acs.orgacs.org

Ring-Forming Reactions for Oxetane Synthesis, Including 3-Oxetanone (B52913) as a Key Intermediate

Several methods exist for the synthesis of the oxetane ring. magtech.com.cnbeilstein-journals.org The Williamson ether synthesis, an intramolecular cyclization of a 1,3-halohydrin, is a classical approach. acs.org The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is another well-established method. magtech.com.cnwikipedia.org More recent strategies include the ring expansion of epoxides using sulfonium (B1226848) ylides and C-H bond oxidative cyclizations. magtech.com.cnillinois.edu

A versatile and widely used intermediate for the synthesis of 3-substituted oxetanes is 3-oxetanone. beilstein-journals.orgrsc.org It can be synthesized through various routes, including the oxidation of 3-oxetanol or a multi-step synthesis starting from o-bromobenzoic acid and epichlorohydrin (B41342). google.comorganic-chemistry.org 3-Oxetanone serves as a key building block that can be derivatized to introduce a wide range of functional groups. beilstein-journals.org For example, a copper-catalyzed four-component cascade reaction involving 3-oxetanone can be used to generate spirocyclic oxetanes. mdpi.com

Introduction of Functional Groups onto the Oxetane Scaffold

The functionalization of the oxetane ring allows for the introduction of diverse chemical handles for further modification or for tuning the properties of the final molecule. acs.orgrsc.org 3-Oxetanone is a common starting point for introducing substituents at the 3-position. beilstein-journals.orgrsc.org For instance, reduction of 3-oxetanone yields 3-hydroxyoxetane, which can then be used in etherification reactions.

A rhodium-catalyzed O-H insertion and C-C bond-forming cyclization strategy allows for the synthesis of oxetane 2,2-dicarboxylates, which can be further derivatized. nih.gov This method is tolerant of various functional groups and can be used to generate di-, tri-, and tetrasubstituted oxetanes. nih.gov The introduction of substituents at various positions on the oxetane ring can be achieved through carefully designed multi-step sequences, as demonstrated in the synthesis of various biologically active oxetane-containing compounds. rsc.org

Stereoselective Synthesis of Chiral Oxetane Building Blocks

The synthesis of enantiomerically pure oxetane building blocks is a critical prerequisite for producing chiral quinolyl-oxetanyl ethers. The most relevant precursor is chiral oxetan-3-ol or its derivatives. Several strategies have been developed to achieve high enantioselectivity.

One established method involves the asymmetric reduction of a prochiral precursor, oxetan-3-one. This can be accomplished using chiral reducing agents. For instance, enantioselective reduction using a chiral catalyst formed in situ from lithium borohydride (B1222165) and a chiral ligand can produce enantioenriched 2-aryl-substituted oxetanes, which after further steps can lead to chiral oxetane building blocks. acs.org

Another common approach is the intramolecular cyclization of chiral 1,3-diol precursors, often derived from the chiral pool or prepared through asymmetric synthesis. acs.orgthieme-connect.de For example, enantiomerically enriched 1,3-diols can be selectively protected, activated (e.g., via tosylation of the primary alcohol), and then cyclized under basic conditions in a Williamson etherification protocol to yield chiral oxetanes. acs.orgthieme-connect.de The synthesis of the well-known natural product Taxol, which contains an oxetane ring, utilizes a late-stage intramolecular Williamson etherification to form the desired structure. thieme-connect.de

A facile synthesis for racemic 3-hydroxyoxetane starts from epichlorohydrin and acetic acid. researchgate.netgoogle.com To achieve chirality, this route would require a resolution step or the use of chiral catalysts. More advanced methods include the desymmetrization of prochiral oxetanes using chiral Brønsted acid catalysts, which can generate all-carbon quaternary stereocenters with excellent enantioselectivities. nsf.gov

The following table summarizes selected methods for the synthesis of chiral oxetane precursors.

Table 1: Selected Methodologies for Stereoselective Synthesis of Chiral Oxetane Precursors| Precursor | Reagents/Method | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| β-Halo ketones | Lithium borohydride / Chiral ligand 24 | 2-Aryl-substituted oxetanes | 79–89% | acs.org |

| Oxetan-3-one | Metalated SAMP/RAMP hydrazones, then electrophiles | 2-Substituted oxetan-3-ones | up to 84% | researchgate.netresearchgate.net |

| 1,3-Diols | Monotosylation, then base-mediated etherification | Substituted oxetanes | N/A (diastereoselective) | thieme-connect.de |

| Prochiral oxetanes | Chiral Brønsted acid / Internal thioester | Chiral tetrahydrothiophenes | up to 99% | nsf.gov |

Formation of the Ether Linkage in 2-(Oxetan-3-yloxy)quinoline and Analogues

The crucial step in synthesizing the target compound is the formation of the ether bond between the quinoline C2-position and the oxetan-3-oxygen. This can be achieved through several distinct chemical strategies.

Nucleophilic Substitution Reactions for C-O Bond Formation

The most common and direct method for forming the C-O ether linkage is the Williamson ether synthesis, a type of nucleophilic substitution (SNAr) reaction. youtube.com This typically involves the reaction of an alkali metal salt of oxetan-3-ol (the nucleophile) with a quinoline ring activated with a leaving group at the C2-position, such as a halogen (e.g., 2-chloroquinoline (B121035) or 2-fluoroquinoline).

The reaction is generally performed under basic conditions, where a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates the hydroxyl group of oxetan-3-ol to form a more potent nucleophile, the oxetan-3-alkoxide. thieme-connect.de This alkoxide then attacks the electron-deficient C2-position of the halo-quinoline, displacing the halide and forming the desired ether. Polar aprotic solvents like DMSO or DMF are often used to enhance the reaction rate.

A specific example involves the synthesis of 3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline, where a substituted oxetan-3-ol is coupled with a functionalized quinoline precursor via nucleophilic substitution. acs.orgnih.gov

Table 2: Typical Conditions for Williamson Ether Synthesis of Aryl-Oxetanyl Ethers

| Quinoline Substrate | Oxetane Substrate | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 4-Haloquinoline | Oxetan-3-ol | K₂CO₃ | DMSO or Methanol | N/A | |

| 2-Bromo-quinoline derivative | Substituted oxetan-3-ol | NaH | THF | -78 °C to RT | acs.orgnih.gov |

Metal-Catalyzed Etherification Reactions

Modern organic synthesis often employs transition-metal catalysis to form C-O bonds under milder conditions than traditional methods. rsc.org These reactions, such as the Buchwald-Hartwig or Ullmann-type couplings, can be applied to the synthesis of this compound. liv.ac.uk

These methods typically use a palladium, copper, or nickel catalyst to couple an alcohol (oxetan-3-ol) with an aryl halide or sulfonate (e.g., 2-chloroquinoline or 2-quinolyl tosylate). liv.ac.ukgoogle.com The advantages include broader functional group tolerance and often lower reaction temperatures compared to the strongly basic conditions of the Williamson synthesis. liv.ac.uk For instance, nickel-catalyzed protocols, which can be promoted by light (photocatalysis) or electricity (electrocatalysis), have been developed for the etherification of various (hetero)aryl halides with primary and secondary alcohols using a soluble amine base. liv.ac.uknih.gov Such methods are applicable to aryl chlorides, which are often less expensive but less reactive than the corresponding bromides and iodides. liv.ac.uk

While direct examples for this compound are not prevalent in the provided literature, the general applicability of Cu(II)-catalyzed C-H functionalization of quinolines for etherification has been demonstrated, suggesting a potential pathway. acs.org

Cascade and Multicomponent Reactions Incorporating Both Moieties

Cascade reactions, also known as domino or tandem reactions, construct complex molecules in a single operation without isolating intermediates, offering high efficiency and atom economy. numberanalytics.comnumberanalytics.com A hypothetical cascade synthesis of this compound could involve a process where the quinoline ring is formed and simultaneously linked to the oxetane moiety.

For example, one could envision a modification of a classic quinoline synthesis, like the Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a carbonyl compound. iipseries.orgorientjchem.org If a reactant containing a pre-formed oxetane group is used, the cascade could lead directly to the target structure.

A related, though not strictly cascade, one-pot process is described in the synthesis of complex quinoline-oxetane derivatives. acs.orgnih.gov In this sequence, an aryl bromide is first treated with n-butyllithium to form an organolithium species via lithium-halogen exchange. This intermediate then acts as a nucleophile, attacking oxetan-3-one to form a tertiary alcohol. This is followed by a subsequent nucleophilic substitution to build the final complex ether in a separate step. acs.orgnih.gov While this is a sequential process, it demonstrates how multiple transformations involving the oxetane and quinoline precursors can be streamlined.

Synthetic Challenges and Methodological Innovations in Quinolyl-Oxetanyl Ether Synthesis

The synthesis of specifically substituted quinolyl-oxetanyl ethers is not without its difficulties. Key challenges lie in controlling the site of reaction on the quinoline ring (regioselectivity) and ensuring that only the desired functional groups react (chemoselectivity).

Addressing Regioselectivity and Chemoselectivity Issues

Regioselectivity: The quinoline ring possesses multiple C-H bonds, and directing a substitution to a specific position is a classic challenge in heterocyclic chemistry. For nucleophilic substitution, the C2 and C4 positions are electronically activated for attack when the nitrogen atom is protonated or quaternized. iust.ac.ir To achieve exclusive C2-etherification, the most straightforward strategy is to use a pre-functionalized substrate, such as 2-chloroquinoline. The chlorine atom serves as a reliable leaving group, ensuring that the incoming oxetanol nucleophile attacks only the C2 position.

Alternatively, modern C-H functionalization methods offer a more atom-economical approach. However, these reactions often yield mixtures of isomers. For example, the Minisci reaction (nucleophilic radical substitution) on quinoline in acidic solution tends to be regioselective for the α-position (C2). iust.ac.ir Metal-free remote C-H halogenation of 8-substituted quinolines has been shown to be highly regioselective for the C5 position, illustrating the precise control that can be achieved with specific methodologies. rsc.org For the synthesis of this compound, using 2-haloquinoline remains the most practical approach to guarantee the required C2 regioselectivity.

Chemoselectivity: Chemoselectivity is crucial when either the quinoline or the oxetane precursor contains other reactive functional groups. The strongly basic conditions of the Williamson ether synthesis can be incompatible with base-sensitive groups like esters (which would be hydrolyzed) or certain protecting groups. Similarly, organometallic intermediates used in some coupling strategies are incompatible with acidic protons.

The choice of synthetic method is therefore critical. Metal-catalyzed etherifications often proceed under milder conditions and can exhibit high chemoselectivity. liv.ac.uknih.gov For instance, gold nanoparticle catalysts have been used for the chemoselective hydrogenation of the pyridine (B92270) part of the quinoline ring, leaving functional groups like halogens, ketones, and olefins intact. acs.org This highlights that specific catalytic systems can be chosen to avoid unwanted side reactions. In the synthesis of complex oxetane-containing quinolines, protecting groups are often employed to temporarily mask reactive sites, allowing the desired etherification to proceed without complication. acs.org

Scalability and Green Chemistry Considerations in Synthesis

The industrial-scale production of this compound hinges on the efficiency, cost-effectiveness, and environmental impact of its synthetic route. The most probable synthetic strategy involves the nucleophilic substitution reaction between 2-chloroquinoline and oxetan-3-ol. The scalability and green profile of this process are determined by the synthesis of the precursors and the conditions of the etherification step itself.

Precursor Synthesis:

Quinoline Moiety: The synthesis of the quinoline core can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses. From a green chemistry perspective, modern approaches are favored. For instance, iron(III) chloride (FeCl₃·6H₂O) has been used as an inexpensive, non-toxic, and environmentally benign catalyst for quinoline synthesis in water, offering advantages like mild conditions, short reaction times, and high yields. tandfonline.com Nickel-catalyzed dehydrogenative condensation processes also represent a sustainable route to polysubstituted quinolines. organic-chemistry.org

Oxetane Moiety: The key precursor, oxetan-3-ol, is typically derived from the reduction of oxetan-3-one. Scalable syntheses of oxetan-3-one have been developed, for example, through the oxidation of 3-oxetanol (obtained from epichlorohydrin) or via a Williamson etherification of dihydroxyacetone. beilstein-journals.org A practical, one-step synthesis of oxetan-3-ones from readily available propargylic alcohols using gold catalysis has also been reported, highlighting an efficient route to this crucial building block. beilstein-journals.org

Etherification Step: Williamson Synthesis and its Alternatives

The coupling of 2-chloroquinoline with oxetan-3-ol would typically be performed in the presence of a base in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

Scalability Considerations:

Reagent Availability: 2-Chloroquinoline is a commercially available starting material. Oxetan-3-ol can be prepared via scalable methods as described above.

Reaction Conditions: The reaction often requires elevated temperatures, which on a large scale translates to significant energy consumption. The use of strong bases like sodium hydride (NaH) requires strict moisture control and presents safety challenges on an industrial scale.

Green Chemistry Considerations:

Solvents: Solvents like DMSO and DMF are effective but are not considered green due to their high boiling points, toxicity, and difficulty in recycling. The search for greener alternatives is a key focus. Ionic liquids or solvent-free reaction conditions have been explored for similar nucleophilic substitution reactions and could be applied here. researchgate.net Performing the reaction "on-water" has been shown to be effective for the synthesis of other 2-substituted quinolines and represents a highly green alternative. acs.org

Catalysis: While the traditional Williamson synthesis is often uncatalyzed, the use of phase-transfer catalysts (PTCs) could enhance reaction rates, allow for milder conditions, and potentially enable the use of less hazardous or biphasic solvent systems, simplifying workup.

Atom Economy: The Williamson synthesis has a reasonable atom economy, but the formation of a salt byproduct is inherent.

Alternative Methods: Microwave-assisted synthesis is a potential green method to accelerate the reaction, reduce energy consumption, and improve yields. researchgate.net

The following table summarizes the key considerations for a scalable and green synthesis of this compound.

| Synthetic Step | Scalability Aspect | Green Chemistry Aspect | Potential Improvement |

| 2-Chloroquinoline Synthesis | Established industrial methods exist. | Traditional methods (e.g., Skraup) use harsh reagents (conc. H₂SO₄, oxidants). | Utilize modern catalytic methods, such as FeCl₃ in water or nickel catalysis for a more sustainable process. tandfonline.comorganic-chemistry.org |

| Oxetan-3-ol Synthesis | Scalable routes from epichlorohydrin or dihydroxyacetone are available. beilstein-journals.org | Multi-step syntheses can lower overall yield and increase waste. | Employ efficient catalytic routes like the gold-catalyzed synthesis from propargylic alcohols to reduce step count. beilstein-journals.org |

| Etherification (Williamson) | High temperatures may be required, increasing energy costs. Use of NaH poses safety risks. | Use of polar aprotic solvents (DMSO, DMF) is environmentally unfavorable. Formation of salt waste. | Explore microwave-assisted heating, alternative bases (e.g., K₂CO₃), phase-transfer catalysis, or greener solvents like ionic liquids or water. researchgate.netacs.org |

Chemical Reactivity and Mechanistic Investigations of Quinolyl Oxetanyl Ethers

Reactivity Profile of the Quinoline (B57606) Nucleus within the Hybrid System

The electronic properties of the quinoline ring are significantly influenced by the presence of the 2-oxetan-3-yloxy substituent. This substituent, being an alkoxy group, modulates the electron density and, consequently, the reactivity of the quinoline core towards various reagents.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. numberanalytics.com The reaction involves an electrophile replacing a substituent, typically a hydrogen atom, on the aromatic ring. numberanalytics.commasterorganicchemistry.com The mechanism generally proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.commakingmolecules.com

In quinoline, the benzene (B151609) ring is more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the nitrogen atom. pharmaguideline.com Electrophilic substitution on the quinoline ring typically occurs at positions 5 and 8. pharmaguideline.comiipseries.org The presence of the 2-alkoxy group, such as the oxetan-3-yloxy group in 2-(Oxetan-3-yloxy)quinoline, is expected to activate the quinoline nucleus towards EAS. This activation stems from the electron-donating nature of the ether oxygen, which can delocalize its lone pair of electrons into the aromatic system. makingmolecules.com However, the precise directing effects and the extent of activation would require specific experimental investigation for this particular compound.

A theoretical study on a series of 2-(quinoline-4-yloxy)acetamide derivatives indicated that specific carbon atoms on the quinoline ring are the most electrophilic sites. sapub.org While this study is on a related but different scaffold, it highlights the potential for specific sites on the quinoline ring to be susceptible to nucleophilic, rather than electrophilic, attack.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a key reaction for aryl halides and other activated aromatic systems. libretexts.org This reaction is favored when the aromatic ring is electron-deficient, often due to the presence of strong electron-withdrawing groups. libretexts.orglibretexts.org The pyridine ring of quinoline is inherently electron-deficient and is thus predisposed to nucleophilic attack, particularly at the C2 and C4 positions. gcwgandhinagar.comstackexchange.com This is because the negative charge in the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thereby stabilizing it. libretexts.orgstackexchange.com

The presence of a leaving group at the 2- or 4-position of the quinoline ring makes it susceptible to SNAr. In the context of synthesizing this compound, a common method involves the reaction of a 2-haloquinoline with oxetan-3-ol (B104164) in the presence of a base. This reaction proceeds via an SNAr mechanism where the oxetan-3-olate anion acts as the nucleophile, displacing the halide from the C2 position of the quinoline ring. The modular synthesis of 2-alkoxyquinolines can also be achieved through a three-component coupling of terminal alkynes, anthranils, and alcohols, which proceeds through a novel quinoline pyridine salt intermediate. researchgate.net

Oxidation and Reduction Potentials of the Quinoline Moiety

Oxidation:

Reduction:

The quinoline ring can be reduced under various conditions. Catalytic hydrogenation can lead to the formation of 1,2,3,4-tetrahydroquinoline. pharmaguideline.com Reduction with sodium borohydride (B1222165) in the presence of acetic acid can yield Kairoline A. wikipedia.org The choice of reducing agent and reaction conditions can allow for selective reduction of either the pyridine or the benzene ring. For instance, reduction in an acidic medium can selectively reduce the benzene ring. pharmaguideline.com The 2-oxetan-3-yloxy group is expected to be stable under many reducing conditions, allowing for the selective modification of the quinoline core.

Chemical Behavior of the Oxetane (B1205548) Ring in Quinolyl-Oxetanyl Ethers

The four-membered oxetane ring is characterized by significant ring strain, which profoundly influences its chemical reactivity. This strain makes the ring susceptible to opening under various conditions, a key feature of its chemical profile. acs.orgacs.org

Ring Strain and Its Influence on Chemical Transformations

The oxetane ring possesses a substantial amount of ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an oxirane (27.3 kcal/mol) and significantly greater than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.orgnih.gov This inherent strain is a primary driver for its chemical reactivity, as ring-opening reactions relieve this strain and are therefore thermodynamically favorable. beilstein-journals.orgnih.gov The strain facilitates reactions such as ring-opening with nucleophiles, rearrangements, and ring expansions. acs.org

The high reactivity of the oxetane ring, driven by strain release, makes it a valuable intermediate in synthesis. beilstein-journals.org For instance, 2-alkylideneoxetanes readily undergo a variety of chemical transformations due to the additional strain induced by the exocyclic double bond. beilstein-journals.orgnih.gov

Susceptibility to Ring-Opening Reactions Under Acidic and Basic Conditions

The stability of the oxetane ring is highly dependent on the reaction conditions and its substitution pattern. nih.gov

Acidic Conditions:

Oxetane rings are particularly susceptible to ring-opening under acidic conditions. acs.orgnih.gov The reaction is typically initiated by protonation of the ether oxygen, which activates the ring for nucleophilic attack. This can lead to the formation of 1,3-diols upon hydrolysis or other 1,3-difunctionalized compounds when other nucleophiles are present. acs.org The presence of an internal nucleophile, such as an alcohol or amine, can facilitate ring-opening even under milder acidic conditions. nih.gov While non-disubstituted oxetanes are generally stable above pH 1, 3,3-disubstituted oxetanes exhibit greater stability, even at pH 1. utexas.edu However, concentrated acids can cause rapid ring-opening. utexas.edu

Basic Conditions:

Oxetanes are generally more stable under basic conditions, with ring-opening being a much slower process. utexas.edu However, ring-opening can be achieved under basic conditions, especially with strong nucleophiles or when the reaction is facilitated intramolecularly. rsc.orgacs.org For example, intramolecular ring-opening of oxetane carboxamides with nitrogen heterocycles can proceed under metal-free basic conditions. acs.org The hydrolysis of esters and nitriles on molecules containing a 3,3-disubstituted oxetane ring is efficiently carried out under basic conditions to avoid the acid-catalyzed ring-opening of the oxetane. chemrxiv.org

Stability Assessment and Degradation Pathways

The stability of the oxetane ring is a crucial consideration in its application. As mentioned, 3,3-disubstituted oxetanes are generally more stable than other substitution patterns due to steric hindrance that blocks the approach of external nucleophiles. nih.gov

Oxetane ethers have demonstrated excellent chemical stability under a range of conditions, including those used for Suzuki-Miyaura reactions, and show improved stability compared to analogous esters under basic and reducing conditions. rsc.orgresearchgate.net However, degradation can occur, especially under harsh acidic conditions or at elevated temperatures. nih.gov The degradation pathway often involves the formation of a carbocation intermediate, particularly with substitution patterns that can stabilize such an intermediate. rsc.org For example, rapid degradation of 3-aryl-oxetan-3-ols can occur in the absence of a nucleophile. researchgate.net

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of quinolyl-oxetanyl ethers such as this compound is profoundly influenced by a complex interplay of non-covalent interactions, both between molecules (intermolecular) and within a single molecule (intramolecular). These forces dictate the molecule's conformation, its interaction with other chemical species, and its ultimate reaction pathways.

Intermolecular Interactions:

The structure of this compound features several key functional groups that determine its intermolecular behavior. The ether linkage and the quinoline ring are primary sites for interaction.

Dipole-Dipole Interactions and Hydrogen Bonding: The C-O-C bonds of the ether and the strained oxetane ring are polar, leading to dipole-dipole interactions with other polar molecules. ucalgary.caopenochem.org The oxygen atom of the oxetane, with its exposed lone pairs of electrons, is a particularly effective hydrogen-bond acceptor. mdpi.com Studies have shown that oxetanes can form more effective hydrogen bonds than other cyclic ethers and can compete with many carbonyl functional groups as H-bond acceptors. mdpi.com This allows this compound to interact strongly with protic solvents, reagents, or the active sites of enzymes that can donate a hydrogen bond. ucalgary.caacs.org

π-System Interactions: The aromatic quinoline ring is capable of engaging in various non-covalent interactions. These include π-π stacking with other aromatic systems and C-H−π interactions, where a C-H bond points towards the face of the π-system. rsc.org In studies of diphenyl ether, interactions with the aromatic π-cloud were found to compete with classical hydrogen bonding to the ether oxygen. rsc.org For large aromatic molecules, dispersion forces are often the dominant factor in their crystal packing. mdpi.com

Interactions in Biological Systems: In the context of medicinal chemistry, the oxetane moiety is often introduced to serve as a conformational and basicity control element. acs.org Docking studies of related oxetanyl-quinoline derivatives with biological targets, such as ATP synthase, reveal that the molecule can form stable and significant binding, confirming its potential for specific intermolecular interactions within a protein's binding pocket. researchgate.netresearchgate.net

Intramolecular Interactions:

Interactions within the this compound molecule itself are crucial for determining its conformational preferences and the reactivity of its functional groups.

Intramolecular Charge Transfer (ICT): The electronic properties of the molecule are governed by the interplay between the electron-donating ether oxygen and the generally electron-withdrawing quinoline system. Natural Bond Orbital (NBO) analysis performed on similar, more complex oxetanyl-quinoline derivatives has demonstrated the presence of efficient intramolecular charge transfer. researchgate.net This ICT affects the electron density distribution across the molecule, modulating the reactivity of both the quinoline and oxetane rings.

Intramolecular Reactions: The proximity of different functional groups can lead to intramolecular reactions. For instance, studies on other quinoline derivatives have shown that intramolecular cyclization can occur, where a nucleophilic part of the molecule attacks an electrophilic center within the same molecule. biointerfaceresearch.com In this compound, the ether oxygen or the quinoline nitrogen could potentially act as internal nucleophiles under certain reaction conditions. Furthermore, the quinoline ring is known to participate in intramolecular metal-π interactions in organometallic complexes, highlighting its versatility in intramolecular coordination. researchgate.net

Kinetic and Thermodynamic Studies of Key Reactions

While specific, detailed kinetic and thermodynamic data for reactions of this compound are not extensively documented in publicly available literature, analysis of related quinoline and ether systems provides significant insight into the methodologies used and the likely energetic profiles of its reactions.

Kinetic Studies:

Kinetic analyses are essential for elucidating reaction mechanisms, identifying rate-determining steps, and quantifying the effects of catalysts or inhibitors.

Enzyme Inhibition Kinetics: The quinoline scaffold is present in many biologically active molecules. Kinetic studies are frequently used to understand how these molecules exert their effects. For example, steady-state and transient-state kinetic studies on the enzyme quinone oxidoreductase 2 (QR2) revealed that various antimalarial quinoline compounds act as inhibitors through a ping-pong mechanism. nih.gov These studies demonstrated that different inhibitors selectively bind to either the oxidized or reduced form of the enzyme, providing a basis for designing more potent and selective drugs. nih.gov

Table 1: Kinetic Inhibition Patterns of Quinolines on Quinone Oxidoreductase 2 (QR2) This table illustrates the type of data obtained from kinetic studies on related quinoline compounds, showing selective binding to different enzyme states.

| Inhibitor | Binds to Oxidized Enzyme (E) | Binds to Reduced Enzyme (E-FADH₂) |

| Primaquine | Yes | No |

| Chloroquine | No | Yes |

| Quinacrine | No | Yes |

Data sourced from studies on QR2 inhibition by quinoline antimalarials. nih.gov

Reaction Rate Analysis: Kinetic NMR spectroscopy has been employed to follow the progress of reactions involving related oxetane-containing compounds, such as in the Kochi-Anderson reaction. unistra.fr Mechanistic investigations into the nickel-catalyzed hydrogenolysis of diaryl ethers—a reaction involving the cleavage of a C-O bond similar to that in the title compound—used kinetic analysis to determine that the oxidative addition/C-O bond cleavage step is rate-limiting, and that the base required for the reaction is not involved in this step. berkeley.edu

Thermodynamic Studies:

Thermodynamic studies determine the feasibility and position of equilibrium for a given chemical reaction by measuring parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Computational and Experimental Thermodynamics: For many quinoline derivatives, experimental thermodynamic data is supplemented or predicted using high-level quantum-chemical calculations. sapub.orgmdpi.com For example, in the study of alkyl-quinolines as potential liquid organic hydrogen carriers, the thermodynamics of vaporization were determined experimentally using the transpiration method, while computational methods (G4) were used to calculate standard molar enthalpies of formation in the gas phase. mdpi.com Such data is critical for assessing the energy requirements and feasibility of proposed chemical processes. Theoretical calculations have also been used to determine the relative stability of different conformers, such as in diethyl ether, where the trans-gauche conformer was found to be 6.4 kJ/mol higher in energy than the trans-trans conformer. nih.gov

Table 2: Experimental Thermodynamic Data for the Vaporization of Methyl-Quinolines at 298.15 K This table provides examples of thermodynamic parameters determined for related quinoline compounds.

| Compound | ΔlgHm° (kJ·mol-1) | ΔlgSm° (J·K-1·mol-1) |

| 3-Methyl-quinoline | 62.4 ± 0.4 | 117.9 ± 1.1 |

| 4-Methyl-quinoline | 62.1 ± 0.3 | 115.8 ± 0.9 |

Data derived from vapor pressure measurements. mdpi.com

Reaction Energetics: Theoretical studies on the ring-opening of fluorinated oxetanes have utilized calculations to shed light on the regioselectivity observed experimentally, which is governed by the relative energies of different transition states and products. acs.org Similarly, DFT calculations on 2-(quinoline-4-yloxy)acetamide derivatives have been used to map the electronic potential and determine the most likely sites for nucleophilic and electrophilic attack, providing a thermodynamic basis for predicting chemical reactivity. sapub.org

Advanced Spectroscopic and Structural Characterization of Quinolyl Oxetanyl Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationnih.govchemicalbook.comresearchgate.net

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR spectra for proton (¹H) and carbon-13 (¹³C) are fundamental for initial structural verification.

The ¹H NMR spectrum of 2-(Oxetan-3-yloxy)quinoline would exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring and the oxetane (B1205548) moiety. The six aromatic protons of the quinoline skeleton are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The oxetane protons would produce a characteristic set of multiplets in the upfield region, generally between δ 4.5 and 5.5 ppm. Specifically, the methine proton (CH) at the C3 position of the oxetane ring, being adjacent to the ether oxygen, would be the most deshielded of the oxetane protons. The four methylene (B1212753) protons (CH₂) of the oxetane ring would likely appear as complex multiplets due to their diastereotopic nature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The quinoline ring would display nine distinct signals, with the carbons of the heterocyclic ring (C2, C8a, C4) appearing at characteristic chemical shifts. chemicalbook.com The C2 carbon, directly attached to the ether oxygen, would be significantly deshielded. The oxetane ring carbons would also be observable, with the C3 carbon bonded to the ether oxygen appearing around δ 70-80 ppm, and the two methylene carbons (C2' and C4') appearing at slightly different shifts. nih.govacs.org

¹⁵N NMR could be used to probe the nitrogen atom of the quinoline ring, although it is a less common technique due to the low natural abundance and sensitivity of the ¹⁵N nucleus. ¹⁹F NMR would only be applicable if the molecule contained fluorine atoms; for the parent compound this compound, this analysis is not relevant. google.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and general principles. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline H-3 | 7.0 - 7.2 | 110 - 115 |

| Quinoline H-4 | 8.0 - 8.2 | 138 - 142 |

| Quinoline H-5 | 7.7 - 7.9 | 127 - 129 |

| Quinoline H-6 | 7.4 - 7.6 | 126 - 128 |

| Quinoline H-7 | 7.6 - 7.8 | 129 - 131 |

| Quinoline H-8 | 7.9 - 8.1 | 128 - 130 |

| Quinoline C-2 | - | 160 - 164 |

| Quinoline C-4a | - | 122 - 124 |

| Quinoline C-8a | - | 147 - 149 |

| Oxetane H-3' | 5.3 - 5.6 (m) | 70 - 75 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net It would reveal the connectivity within the quinoline's benzenoid ring (H5-H6-H7-H8) and the relationship between H3 and H4. It would also confirm the coupling network within the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu It is vital for determining stereochemistry and conformation. For this compound, NOESY could show a spatial correlation between the oxetane's H-3' proton and the quinoline's H-3 proton, providing insight into the preferred conformation around the C-O bond.

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) analyzes the compound in its crystalline or amorphous solid form. This technique is highly sensitive to the local environment of each nucleus. Should this compound exist in different crystalline forms (polymorphs), ssNMR could distinguish them, as the subtle differences in crystal packing would lead to measurable changes in the chemical shifts and peak shapes.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assignments

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidationnih.govacs.orgresearchgate.netmjcce.org.mk

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a novel compound. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or more decimal places), HRMS can provide an unambiguous elemental composition. For this compound (C₁₂H₁₁NO₂), HRMS would verify the exact mass of its molecular ion [M+H]⁺. acs.org

Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate the fragmentation pathways of the molecule, which provides structural confirmation. mjcce.org.mk The fragmentation of this compound would likely be dominated by cleavages around the ether linkage, a common pathway for such compounds. libretexts.org

Key expected fragmentation patterns include:

Cleavage of the oxetane C-O bond, leading to a fragment corresponding to the quinolin-2-ol cation.

Loss of the entire oxetane moiety.

Ring-opening of the oxetane followed by subsequent fragmentation.

Table 2: Predicted HRMS Fragments for this compound

| Fragment Description | Proposed Structure / Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| Protonated Molecule | [C₁₂H₁₁NO₂ + H]⁺ | 202.0863 |

| Loss of ethene from oxetane | [C₁₀H₉NO₂]⁺ | 175.0633 |

| Quinolin-2-ol cation | [C₉H₇NO + H]⁺ | 146.0600 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insightsnih.govmjcce.org.mknih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. horiba.comepo.org They are excellent for identifying key functional groups.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its structural components:

~3100-3000 cm⁻¹ : Aromatic C-H stretching from the quinoline ring.

~3000-2850 cm⁻¹ : Aliphatic C-H stretching from the oxetane ring.

~1620-1450 cm⁻¹ : A series of sharp bands corresponding to the C=C and C=N bond stretching vibrations of the quinoline aromatic system.

~1250-1050 cm⁻¹ : A strong, characteristic band for the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether linkage, which is a key diagnostic peak for the ether functionality.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic system, and could offer insights into the conformational state of the molecule in different phases. epo.org

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Quinoline C-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Oxetane C-H | 3000 - 2850 |

| C=C / C=N Stretch | Quinoline Ring | 1620 - 1450 |

X-ray Diffraction Studies for Definitive Single-Crystal Structure Determinationmjcce.org.mkepo.org

While spectroscopic methods provide powerful evidence for a molecular structure, single-crystal X-ray diffraction (SCXRD) offers the most definitive and unambiguous proof. mdpi.com This technique involves irradiating a well-formed single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

An SCXRD study of this compound would provide precise atomic coordinates, yielding:

Unambiguous confirmation of the atomic connectivity, including the 2-position linkage of the oxetanyloxy group to the quinoline core.

Precise bond lengths and bond angles for the entire molecule.

Detailed conformational information , such as the torsion angle between the plane of the quinoline ring and the oxetane ring.

Information on intermolecular interactions in the crystal lattice, such as pi-stacking or hydrogen bonding, which govern the solid-state packing.

Although obtaining a suitable single crystal can be challenging, a successful X-ray structure determination is considered the gold standard for molecular structure proof.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinoline |

| 2-(Oxetan-3-yloxy)pyridine-3-carbonitrile |

| 4-(Oxetan-3-yloxy)quinoline |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Stereochemistry Assignment (if applicable to chiral derivatives)

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. nih.gov Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive techniques for assigning the absolute stereochemistry of chiral compounds in solution. frontiersin.orgacs.org While this compound itself is an achiral molecule, its derivatives can be rendered chiral by introducing stereogenic centers. For such chiral derivatives, ECD and ORD would be indispensable tools for unambiguous stereochemical assignment.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This phenomenon, known as the Cotton effect, provides a unique spectral fingerprint that is highly sensitive to the molecule's three-dimensional structure. numberanalytics.com ORD, a related technique, measures the variation of optical rotation with wavelength. frontiersin.org Together, these methods offer detailed insight into the stereochemical arrangement of a molecule.

The modern approach to assigning absolute configuration involves a synergistic combination of experimental measurement and quantum chemical calculation. nih.govrsc.org The standard and most reliable methodology relies on Time-Dependent Density Functional Theory (TDDFT) to predict the ECD spectrum for a given enantiomer. numberanalytics.comresearchgate.net The process generally follows these steps:

Conformational Analysis: A thorough search for all possible stable conformations of the chiral molecule is performed to identify low-energy conformers that will be present in solution.

Geometry Optimization: The geometry of each significant conformer is optimized using DFT calculations.

TDDFT Calculation: For each optimized conformer, the ECD spectrum is calculated using TDDFT. This step computes the excitation energies and corresponding rotatory strengths for the electronic transitions. nih.gov

Spectral Averaging: The final theoretical ECD spectrum is generated by averaging the spectra of all significant conformers, with each conformer's contribution weighted according to its Boltzmann population at the experimental temperature. researchgate.net

Comparison and Assignment: The resulting theoretical spectrum is then compared with the experimentally measured ECD spectrum. A close match between the experimental spectrum and the calculated spectrum for one of the possible enantiomers (e.g., the (R)- or (S)-enantiomer) allows for a confident assignment of the absolute configuration of the synthesized compound. rsc.orgresearchgate.net

The quinoline moiety in "this compound" serves as an excellent chromophore, which is a prerequisite for measurable ECD signals. The electronic transitions within the aromatic quinoline system would be perturbed by the chiral center (e.g., a stereogenic carbon in a substituent on the oxetane or quinoline ring), giving rise to characteristic Cotton effects that enable stereochemical analysis.

For derivatives containing two or more suitable chromophores, the Exciton Chirality Method (ECM) can also be applied. nih.govnih.gov This non-empirical method correlates the sign of the bisignate ECD signal (an "exciton couplet") directly to the spatial arrangement of the chromophores' transition dipole moments, allowing for a straightforward determination of absolute stereochemistry. tcichemicals.com

A comprehensive search of scientific literature did not yield specific experimental or theoretical chiroptical data for chiral derivatives of this compound. Therefore, no detailed research findings or specific spectral data can be presented at this time. The principles outlined above describe the established methodology that would be applied should such chiral derivatives be synthesized and analyzed.

Data Table: Chiroptical Data for this compound Derivatives No experimental or theoretical chiroptical data for chiral derivatives of this compound are currently available in the searched literature. The table below is a template for how such data would be presented.

| Chiral Derivative | Stereochemistry | Solvent | ECD Cotton Effect (λ [nm], Δε) | Specific Rotation [α]D |

|---|---|---|---|---|

| Data Not Available | N/A | N/A | N/A | N/A |

Computational Chemistry and Theoretical Modelling of 2 Oxetan 3 Yloxy Quinoline Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the electronic properties that govern the behavior of 2-(Oxetan-3-yloxy)quinoline. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for predicting reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of quinoline (B57606) derivatives due to its balance of computational cost and accuracy. rjb.roijpras.comnih.gov For systems analogous to this compound, DFT calculations are routinely used to optimize molecular geometries and analyze properties in both the ground and excited states. tandfonline.comnih.gov

Studies on related quinoline derivatives often employ hybrid functionals like B3LYP or PBE, paired with basis sets such as 6-311G++(d,p), to accurately model their molecular geometries. ijpras.comtandfonline.com Time-Dependent DFT (TD-DFT) is a common method for predicting absorption spectra and understanding the electronic transitions between the ground and excited states. nih.gov The investigation of excited states is particularly important, as it can reveal phenomena such as Excited-State-Induced Intramolecular Proton Transfer (ESIPT), which has been observed in certain quinoline derivatives. nih.gov While a spontaneous proton transfer is not typically observed in the ground state for these types of molecules, it can become favorable in excited states. nih.gov The accurate description of excited states, especially where strong correlation effects are present, remains a challenge and is an active area of research, with advanced methods like multi-state density functional theory (MSDFT) being developed to treat ground and excited states with equal rigor. mdpi.comchemrxiv.org

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Electronic Properties | tandfonline.com |

| PBE | 6-311G++(d,p) | Linear and Nonlinear Optical Properties | tandfonline.com |

| B3LYP | 6-31G'(d,p) | Photophysical Properties, TD-DFT | nih.gov |

| M06-2X | 6-311++G(d,p) | Characterization of Non-covalent Interactions |

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's chemical stability and reactivity. nih.govfiveable.me The energy gap between the HOMO and LUMO indicates the molecule's propensity for electronic excitation; a smaller gap generally corresponds to higher reactivity. fiveable.me

In quinoline derivatives, the distribution of electron density in these orbitals is heavily influenced by substituents. For many quinoline systems, the HOMO and LUMO are often localized on the quinoline ring itself. nih.gov However, the introduction of the 2-(oxetan-3-yloxy) group can alter this distribution. The electron-donating character of the ether oxygen can raise the energy of the HOMO, while the quinoline ring acts as an electron-accepting moiety. This can lead to intramolecular charge transfer (ICT) characteristics upon excitation. nih.gov

The electron density distribution, which can be visualized through electron density maps, reveals the molecule's shape and regions susceptible to electrophilic or nucleophilic attack. fiveable.me In the case of this compound, the oxygen atom of the oxetane (B1205548) ring and the nitrogen atom of the quinoline ring are regions of high electron density, influencing their ability to act as hydrogen bond acceptors. acs.orgmdpi.com

| Property | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -5.65 | tandfonline.com |

| LUMO Energy | -1.02 | tandfonline.com |

| Energy Gap (ΔE) | 4.63 | tandfonline.com |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the structural elucidation of novel compounds. nih.govrsc.org The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a critical step for confirming the structure of molecules like this compound. nih.gov

Ab initio techniques, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, are widely used for this purpose. tsijournals.com Studies have shown that the accuracy of predicted ¹H and ¹³C NMR chemical shifts depends significantly on the chosen functional and basis set. For instance, while various functionals can be used, some research indicates that certain functionals may be more accurate than others for specific classes of molecules. The choice of solvent in the computational model is also crucial, as solvent effects can significantly alter chemical shifts. liverpool.ac.uk For oxetane-containing quinolines, key NMR signals would include the protons and carbons of the oxetane ring (protons typically resonating around 4.5–5.5 ppm) and the aromatic protons of the quinoline core (around 7.0–9.0 ppm). Comparing theoretically calculated shifts with experimental data provides a robust method for structure verification. tsijournals.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

While QM methods provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. uzh.chfrontiersin.org This is particularly important for a flexible molecule like this compound, where the conformational freedom of the oxetane ring and its linkage to the quinoline scaffold are of interest.

Analysis of Oxetane Ring Puckering and Conformational Mobility

The four-membered oxetane ring is not planar. beilstein-journals.org It adopts a puckered conformation to alleviate the inherent ring strain. mdpi.com The degree of this puckering can be influenced by substituents. For an unsubstituted oxetane, the puckering angle is small (around 8.7° at 140 K). beilstein-journals.org However, substitution at the 3-position, as in this compound, is known to increase unfavorable eclipsing interactions, leading to a more significantly puckered conformation. acs.orgmdpi.comillinois.edu

Intermolecular Interactions and Solvent Effects

The interaction of this compound with its environment, particularly with solvent molecules, is critical to its behavior in solution. MD simulations are well-suited to study these interactions. scielo.org.mxmdpi.comnih.gov

The oxetane ring, due to the strained C-O-C bond angle, exposes the oxygen's lone pair of electrons, making it an excellent hydrogen-bond acceptor. acs.orgmdpi.com Studies have shown that oxetanes can form more effective hydrogen bonds than other cyclic ethers and can compete with many carbonyl functional groups in this regard. acs.org Similarly, the nitrogen atom in the quinoline ring is also a hydrogen bond acceptor.

MD simulations, often using a combination of discrete solvent molecules and a polarized continuum model (PCM), can be employed to study specific solute-solvent interactions. mdpi.com These simulations can reveal the formation and dynamics of hydrogen bonds with protic solvents and quantify how solvent polarity affects the molecular geometry and electronic structure of the solute. rjb.rounesp.br Understanding these interactions is crucial for predicting solubility and how the molecule might interact with biological targets. mdpi.com

Molecular Docking and Virtual Screening Approaches in Ligand-Target Interactions

Prediction of Binding Modes and Interaction Energies with Protein Targets

Molecular docking studies have been instrumental in predicting how this compound and its derivatives interact with various protein targets. These computational techniques simulate the binding of a ligand to the active site of a protein, providing insights into the preferred binding orientation and the strength of the interaction, often expressed as a binding energy score.

A notable application of molecular docking in the study of quinoline derivatives containing an oxetane moiety is the investigation of their potential as antimycobacterial agents. In a study focused on 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, molecular docking was employed to understand their interaction with ATP synthase, a crucial enzyme for mycobacterial survival. acs.orgresearchgate.netnih.govnih.gov The results indicated that these compounds bind significantly to ATP synthase, with binding energies suggesting a stable interaction. acs.orgresearchgate.netnih.govnih.gov For instance, all nine synthesized derivatives in the study showed better binding energy than the reference drug, bedaquiline, a known ATP synthase inhibitor. acs.orgnih.gov This suggests a strong potential for these oxetanyl-quinoline compounds to act as ATP synthase inhibitors. acs.orgresearchgate.netnih.govnih.gov

Similarly, docking studies on other quinoline derivatives have been performed against various targets. For example, in the context of HIV, quinoline derivatives have been docked against the reverse transcriptase enzyme (PDB ID: 4I2P), with some compounds showing higher docking scores than standard drugs. nih.gov In another study, phenylamino-phenoxy-quinoline derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), with binding free energies ranging from -7.06 to -10.61 kcal/mol. mdpi.com These studies highlight the utility of molecular docking in identifying potential drug candidates and understanding their binding mechanisms at a molecular level.

Table 1: Predicted Binding Energies of this compound Derivatives with Protein Targets

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| 3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline | ATP synthase (PDB ID: 4V1F) | Better than Bedaquiline | acs.orgnih.gov |

| 3-(2-(3-((4-bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline | ATP synthase (PDB ID: 4V1F) | Better than Bedaquiline | acs.orgnih.gov |

| Phenylamino-phenoxy-quinoline derivatives | SARS-CoV-2 Mpro | -7.06 to -10.61 | mdpi.com |

| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | Not Specified | -8.20 | orientjchem.org |

Elucidation of Plausible Mechanisms of Action at a Molecular Level

Computational modeling, particularly molecular docking, provides a plausible mechanism of action for this compound derivatives at the molecular level. By identifying the specific interactions between the ligand and its protein target, researchers can infer how the compound might inhibit or modulate the protein's function.

For the antimycobacterial 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, the in silico studies strongly suggest a mechanism of action involving the inhibition of ATP synthase. acs.orgresearchgate.netnih.govnih.govfigshare.com The stable and significant binding to this enzyme, as confirmed by molecular docking, points to this plausible mode of action. acs.orgresearchgate.netnih.govnih.govfigshare.com The quinoline pharmacophore is a known inhibitor of ATP synthase, and the addition of the oxetane ring appears to enhance this activity. acs.orgnih.gov

The mechanism of action for other quinoline derivatives has also been explored through computational methods. For instance, the anticancer properties of some quinoline derivatives are attributed to their ability to induce apoptosis in cancer cells. Molecular modeling can help visualize how these compounds interact with target proteins involved in cell proliferation and apoptosis pathways. The quinoline moiety can intercalate into DNA or inhibit enzymes like topoisomerase-II, interfering with DNA replication. nih.gov The oxetane ring, with its potential for ring-opening reactions, could form reactive intermediates that interact with biological macromolecules, contributing to the cytotoxic effects.

In the context of antiviral research, the mechanism of action for quinoline derivatives as HIV reverse transcriptase inhibitors is elucidated by their binding to the non-nucleoside inhibitor binding pocket of the enzyme. nih.gov Docking studies can reveal the key hydrogen bonds and hydrophobic interactions that anchor the inhibitor in the pocket, preventing the enzyme from functioning correctly.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Development of Predictive Models for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ijrpr.com These models are invaluable in drug discovery for predicting the activity of new compounds before synthesis, thus streamlining the process. ijrpr.com

For quinoline derivatives, QSAR models have been developed to predict their activity against various targets. nih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that describe the structural, electronic, and physicochemical properties of the molecules. nih.gov Machine learning algorithms, such as multiple linear regression (MLR) and artificial neural networks (ANN), are often employed to build these predictive models. nih.gov

Several QSAR studies on quinoline derivatives have been published, focusing on their anti-malarial, anticancer, and other biological activities. nih.govnih.gov For example, 2D and 3D-QSAR models have been developed for quinoline derivatives as inhibitors of Plasmodium falciparum, the parasite responsible for malaria. nih.gov These models help in the rational design of new antimalarial agents with improved efficacy. nih.gov Similarly, 3D-QSAR models based on Comparative Molecular Field Analysis (CoMFA) have been established for quinoline derivatives with anti-gastric cancer activity. mdpi.com

Insights into Physicochemical Property Modulation by the Oxetane Moiety

The incorporation of an oxetane ring into a molecule can significantly modulate its physicochemical properties. nih.gov The oxetane moiety is a compact, polar, and sp3-rich motif that can influence properties such as aqueous solubility, lipophilicity (logP/logD), metabolic stability, and pKa. nih.govresearchgate.net

The oxetane ring is often used as a surrogate for other functional groups like gem-dimethyl or carbonyl groups. nih.gov Replacing a gem-dimethyl group with an oxetane can lead to a substantial increase in aqueous solubility and a reduction in metabolic degradation. researchgate.net The polar nature of the oxetane's oxygen atom allows it to act as a hydrogen bond acceptor, which can improve solubility and interactions with biological targets. mdpi.com

Studies have shown that the presence of an oxetane moiety can contribute to increased potency and improved aqueous solubility in drug candidates. nih.gov For example, in a series of ALDH1A inhibitors, the introduction of an oxetane at the pyrazolopyrimidinone (B8486647) ring led to both increased potency and better aqueous solubility. nih.gov Fluorination of the oxetane ring can further impact its physicochemical properties, significantly affecting acidity (pKa). chemrxiv.org Replacing a cyclobutane (B1203170) or gem-dimethyl group with an oxetane can lower the pKa by 2.5–3 units on average. chemrxiv.org

Table 2: Impact of Oxetane Moiety on Physicochemical Properties

| Property | Effect of Oxetane Incorporation | Reference |

| Aqueous Solubility | Generally increased | nih.govresearchgate.net |

| Lipophilicity (logP/logD) | Can be fine-tuned | researchgate.net |

| Metabolic Stability | Often improved | nih.govresearchgate.net |

| pKa | Can be lowered, especially with fluorination | chemrxiv.org |

| Conformational Preference | Can favor specific conformations | researchgate.net |

Computational Challenges and Advancements in Modelling Heterocyclic Systems

Modeling heterocyclic systems like this compound presents both challenges and opportunities for computational chemistry. numberanalytics.comnumberanalytics.com One of the primary challenges in QSAR modeling is the proper alignment of molecules, especially when dealing with large and structurally diverse datasets. nih.gov The development of automated alignment methods has helped to address this issue. nih.gov

The accuracy of computational predictions heavily relies on the quality of the force fields and quantum mechanical methods used. numberanalytics.comnumberanalytics.com Heterocyclic compounds, with their diverse electronic environments and potential for complex interactions, require robust and well-parameterized models. numberanalytics.com The integration of experimental data with computational modeling is crucial for validating and refining these models. numberanalytics.com

Recent advancements in computational power and the development of more sophisticated algorithms have significantly enhanced the capabilities of computational modeling in heterocyclic chemistry. numberanalytics.com Machine learning and artificial intelligence are increasingly being used to develop more accurate predictive models for biological activity and physicochemical properties. numberanalytics.com These advanced methods can identify complex patterns in data that may not be apparent with traditional statistical techniques. numberanalytics.com Furthermore, the use of density functional theory (DFT) and time-dependent DFT (TD-DFT) allows for a more detailed analysis of the electronic structure, optical properties, and reactivity of heterocyclic compounds. bohrium.com

Academic Research Applications and Design Principles for Quinolyl Oxetanyl Hybrid Scaffolds

Strategic Design for Enhanced Molecular Properties in Chemical Biology

Oxetane (B1205548) as a Bioisosteric Replacement for Traditional Motifs (e.g., gem-dimethyl, carbonyl)

In medicinal chemistry, the oxetane ring is increasingly utilized as a bioisostere for more traditional functional groups like gem-dimethyl and carbonyl groups. acs.orgbeilstein-journals.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane moiety is similar in size to a gem-dimethyl group but introduces polarity, a feature that can be advantageous in drug design. nih.gov Pioneering work has shown that replacing a gem-dimethyl group, often used to block metabolic weak spots, with an oxetane can prevent this metabolic vulnerability without the associated increase in lipophilicity. acs.orgu-tokyo.ac.jp

Similarly, oxetanes can serve as surrogates for carbonyl groups. acs.orgbeilstein-journals.org They share a comparable ability to accept hydrogen bonds and have similar dipole moments and lone pair orientations. nih.govbaranlab.org However, unlike carbonyl compounds, oxetanes are generally more stable and less prone to enzymatic attack or epimerization at adjacent stereocenters. acs.org This stability makes them attractive for creating more robust drug candidates. beilstein-journals.org Specifically, 3,3-disubstituted oxetanes have been validated as effective replacements for both gem-dimethyl and carbonyl functionalities. acs.org

Modulation of Polarity, Aqueous Solubility, and Lipophilicity through Oxetane Incorporation

The introduction of an oxetane can lead to a substantial increase in aqueous solubility. researchgate.net This is a critical parameter in drug design, as poor solubility can hinder absorption and bioavailability. For instance, replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.net

Concurrently, the incorporation of an oxetane generally leads to a reduction in lipophilicity (LogD). acs.org High lipophilicity is often associated with poor solubility and increased metabolic degradation. u-tokyo.ac.jp By introducing the polar oxetane motif, chemists can fine-tune the lipophilic character of a molecule to achieve a more desirable balance for drug-like properties. acs.orgacs.org

| Property | Effect of Oxetane Incorporation | Rationale |

|---|---|---|

| Polarity | Increase | Introduction of the polar ether linkage in the oxetane ring. acs.orgacs.org |

| Aqueous Solubility | Generally Increases | Enhanced polarity and hydrogen bonding capability. researchgate.net |

| Lipophilicity (LogP/LogD) | Generally Decreases | The polar nature of the oxetane reduces overall lipophilicity compared to non-polar groups like gem-dimethyl. acs.orgu-tokyo.ac.jp |

Influence on pKa and Amine Basicity for Improved Pharmaceutical Profiles

The electron-withdrawing nature of the oxetane ring can have a profound influence on the pKa of nearby functional groups, particularly amines. acs.orgacs.org This modulation of basicity is a crucial tool for optimizing the pharmaceutical properties of a drug candidate.

The inductive effect of the oxetane's oxygen atom can significantly reduce the basicity of a proximal amine. It has been demonstrated that an oxetane positioned alpha to an amine can lower its pKa by approximately 2.7 units. This effect diminishes with distance but remains significant. This reduction in basicity can be highly beneficial, as it can lead to improved cell permeability and a better selectivity profile by reducing off-target interactions that are often associated with highly basic compounds. acs.org For example, in the development of certain kinase inhibitors, the introduction of an oxetane was used to decrease the basicity of a piperazine (B1678402) moiety, which in turn improved selectivity. acs.org

Development of Probes and Tools for Biological Pathway Elucidation

While specific examples of 2-(Oxetan-3-yloxy)quinoline being used as a biological probe are not extensively documented in the provided search results, the underlying principles of its design make it a promising scaffold for such applications. The quinoline (B57606) moiety is a well-known fluorophore and can be used for imaging and detection, while the oxetane provides a handle for modulating physicochemical properties to optimize the probe's behavior in a biological system. The ability to fine-tune solubility and lipophilicity is critical for ensuring that a probe can reach its intended target within a cell or organism. Furthermore, the oxetane ring can be functionalized to attach reactive groups for covalent labeling of biological targets, aiding in the identification and characterization of proteins and other biomolecules involved in specific pathways.

Exploration in Targeted Chemical Libraries for Academic Screening

The quinolyl-oxetanyl scaffold is a valuable component in the construction of targeted chemical libraries for academic screening. researchgate.netacs.org The modular nature of its synthesis allows for the creation of a diverse set of analogs by varying the substitution patterns on both the quinoline and oxetane rings. acs.org These libraries can then be screened against a wide range of biological targets to identify novel hit compounds.